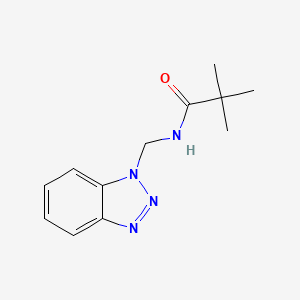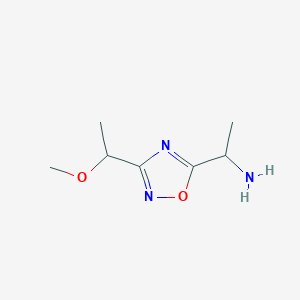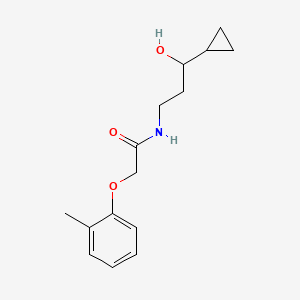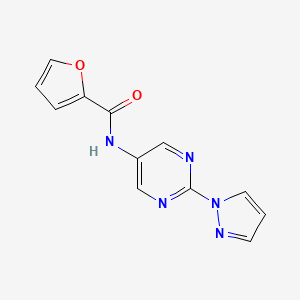
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C11H15NO3 . Its molecular weight is 209.24 . It is also known by other names such as Benzenepropanoic acid, β-amino-3-hydroxy-, ethyl ester; DL-3-Amino-3-(3-hydroxyphenyl)propanoic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate consists of an ester functional group (COO), an amino group (NH2), and a phenyl group with a hydroxyl group (OH) attached . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is a solid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Polymorphic Study & Characterization
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate has been studied for its polymorphic forms, particularly in the context of investigational pharmaceutical compounds. These studies employ spectroscopic and diffractometric techniques to characterize the subtle structural differences between polymorphic forms, using methods such as capillary powder X-ray diffraction, solid-state nuclear magnetic resonance, and molecular spectroscopic methods like infrared, Raman, UV–visible, and fluorescence spectroscopy (Vogt et al., 2013).
Crystal Packing Interactions
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate is involved in studying crystal packing interactions. For instance, certain derivatives of this compound utilize rare N⋯π interactions, C–H⋯N, and C–H⋯O hydrogen bonds forming specific structural arrangements such as zigzag double-ribbon or 1-D double-column formations (Zhang et al., 2011).
Synthesis and Derivative Formation
Research has also focused on the synthesis of this compound and its derivatives. A method for synthesizing ethyl 3-amino-3-(3-hydroxyphenyl)propanoate and transforming its enantiomers into Boc and Fmoc-protected derivatives has been documented. Such synthetic processes involve enantioselective N-acylation and are crucial for the production of derivatives used in various biochemical applications (Solymár et al., 2004).
Short and Effective Synthesis Methods
Efficient synthesis methods for ethyl 3-amino-3-(3-hydroxyphenyl)propanoate have been developed. These methods involve tandem Knoevenagel condensation/alkylidene reduction processes and the use of specific reducing agents for simultaneous reactions. Such methods are significant for streamlining the synthesis process of this compound (Nagel et al., 2011).
Enzyme-catalyzed Synthesis & Biotransformation
Enzyme-catalyzed synthesis and biotransformation of derivatives of Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate are explored for producing enantiomerically enriched compounds. This involves using specific enzymes and substrates to achieve highly specific and enantioselective reactions, showcasing the compound's relevance in advanced biochemical synthesis and pharmaceutical manufacturing (Brem et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
ethyl 3-amino-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDADOBFUFCHAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2475392.png)
![N-(2,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)





![2,2,2-trifluoro-N-(6-hydroxy-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B2475406.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)

